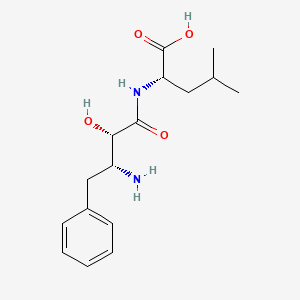

N-(3-Amino-2-hydroxy-4-phenylbutanoyl)leucine

Descripción

Overview of Key Academic Research Trajectories for Bestatin

Academic research on Bestatin has primarily focused on its inhibitory effects on aminopeptidases and its subsequent biological activities. Bestatin is known to inhibit enzymes such as arginyl aminopeptidase (B13392206) (aminopeptidase B), alanyl aminopeptidase (aminopeptidase M/N), leucyl/cystinyl aminopeptidase, and leukotriene A4 hydrolase. wikipedia.orgaksci.comfishersci.ca This inhibitory activity has led to several research trajectories:

Aminopeptidase Inhibition: A major focus has been the detailed study of Bestatin's mechanism as a competitive inhibitor of various aminopeptidases. wikipedia.orgresearchgate.netaksci.comfishersci.casigmaaldrich.com Research has explored its binding affinity and inhibitory constants (Ki) against different aminopeptidases. researchgate.netsigmaaldrich.com

Immunomodulation: Bestatin has been investigated for its immunomodulatory properties. It has been shown to exert stimulating effects on lymphocytes and monocytes, potentially through its interaction with cell surface leucine-aminopeptidase and inhibition of aminopeptidase B, which affects the catabolism of tuftsin. nih.govaksci.comfishersci.canih.gov Studies have also explored its influence on cytokine production, including interleukin (IL)-1, IL-2, interferon (IFN)γ, and IL-6. nih.govnih.gov

Antitumor Effects: Research has explored Bestatin's potential antitumor effects, which are believed to be linked to its immunomodulatory activities and its ability to inhibit aminopeptidases expressed on cancer cells, such as aminopeptidase N (CD13). nih.govnih.govaging-us.comaging-us.com Studies have indicated that Bestatin can enhance the antitumor effects of chemotherapy agents and may induce apoptosis in certain cancer cells. nih.govfrontiersin.org Genome mining of Streptomyces olivoreticuli has also been conducted to understand the biosynthetic mechanisms related to Bestatin production, which could offer insights for developing novel natural products with antitumor potential. nih.gov

Antimicrobial and Anti-inflammatory Properties: More recent research has investigated Bestatin's potential in treating infectious and inflammatory conditions, such as periodontitis. frontiersin.orgresearchgate.net Studies have shown its ability to inhibit the growth of specific bacteria, modulate biofilms, and reduce inflammation in preclinical models. frontiersin.orgresearchgate.net

Chemical Biology and Analog Development: Bestatin's structure has served as a scaffold for the development of activity-based probes and novel analog inhibitors to study aminopeptidase function and explore potential therapeutic applications, including antimalarial research targeting Plasmodium falciparum aminopeptidases. acs.orgpnas.org

Structure

3D Structure

Propiedades

Número CAS |

58970-76-6 |

|---|---|

Fórmula molecular |

C16H24N2O4 |

Peso molecular |

308.37 g/mol |

Nombre IUPAC |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |

Clave InChI |

VGGGPCQERPFHOB-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

Apariencia |

White solid powder |

Otros números CAS |

58970-76-6 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |

Origen del producto |

United States |

Mechanistic Insights into Bestatin S Biological Action

Aminopeptidase (B13392206) Inhibition Dynamics

Bestatin is recognized as a potent inhibitor of a range of aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. frontiersin.orgfrontiersin.orgresearchgate.net Its inhibitory profile includes specificity towards several key aminopeptidases.

Specificity for Aminopeptidase B (AP-B)

Bestatin is a specific inhibitor of aminopeptidase B (AP-B). apexbt.comsigmaaldrich.com It acts as a potent inhibitor of AP-B, characterized by its ability to form stable complexes with the enzyme. scbt.com This interaction involves specific hydrogen bonding and hydrophobic contacts that disrupt the enzyme's catalytic function. scbt.com Bestatin's unique stereochemistry facilitates selective targeting of the enzyme's active site, impacting the kinetics of peptide hydrolysis. scbt.com Bestatin hydrochloride is also a selective inhibitor of Aminopeptidase B, demonstrating a unique affinity for the enzyme's active site through precise interactions like van der Waals forces and electrostatic interactions, which modulate enzyme activity and alter substrate turnover rates. scbt.com Bestatin can indirectly affect monocytes by inhibiting Aminopeptidase B, which in turn inhibits the catabolism of tuftsin. fishersci.ca

Inhibition of Leucine (B10760876) Aminopeptidase (LAP)

Bestatin also inhibits leucine aminopeptidase (LAP). nih.govapexbt.comsigmaaldrich.com It is described as a specific inhibitor of leucine aminopeptidase. apexbt.com Bestatin hydrochloride acts as a selective inhibitor of leucine aminopeptidase 3 (LAP3), showing a unique affinity for the enzyme's catalytic site. scbt.com Its molecular structure allows for precise interactions with key residues, influencing substrate binding dynamics. scbt.com The compound exhibits a distinctive reaction kinetics profile, characterized by a fast initial binding phase followed by gradual stabilization, enhancing its inhibitory potential. scbt.com

Role as an Aminopeptidase N (APN/CD13) Inhibitor

Bestatin is a potent inhibitor of Aminopeptidase N (APN), also known as CD13. frontiersin.orgfrontiersin.orgsigmaaldrich.comscbt.com It is considered the only marketed inhibitor of APN used in the treatment of leukemia. frontiersin.orgfrontiersin.orgresearchgate.net Bestatin acts as a selective inhibitor of CD13, forming stable complexes through specific electrostatic interactions and hydrophobic contacts that alter enzyme conformation and reduce catalytic efficiency. scbt.com These interactions facilitate targeted modulation of enzymatic pathways. scbt.com APN/CD13 is a zinc metallopeptidase, and Bestatin's mechanism of inhibition often involves zinc chelation. mdpi.com Bestatin is a well-known and potent APN/CD13 inhibitor that has been investigated in numerous studies. nih.gov Its antiangiogenic effect is attributed to the inhibition of APN/CD13 activity in various tumors. nih.gov

Targeting Puromycin-Sensitive Aminopeptidase (PSA)

Bestatin has been shown to inhibit puromycin-sensitive aminopeptidase (PSA), which is encoded by the NPEPPS gene. asm.orgnih.govresearchgate.netresearchgate.net PSA is a zinc metallopeptidase found in the cytosol and nucleus that hydrolyzes amino acids from the N-terminus of polypeptides. nih.gov Evidence suggests that Bestatin specifically interacts with and inhibits the enzymatic activity of PSA. asm.org Studies have indicated that Bestatin's effect on inhibiting the migration and proliferation of certain cancer cells may involve targeting PSA. nih.govresearchgate.net PSA is implicated in the regulation of the cell cycle, and Bestatin's influence on PSA can lead to increased cell apoptosis and decreased cell proliferation. nih.govresearchgate.net PSA is strongly inhibited by Bestatin. uniprot.org

Inhibition of Other Enzyme Systems

Beyond aminopeptidases, Bestatin also demonstrates inhibitory activity against other enzyme systems.

Impact on Leukotriene A4 Hydrolase (LTA4H) Activity

Bestatin is a potent inhibitor of leukotriene A4 hydrolase (LTA4H). frontiersin.orgfrontiersin.orgfishersci.canih.govfishersci.caoup.comresearchgate.netnih.gov LTA4H is a bifunctional zinc metalloenzyme possessing both epoxide hydrolase and aminopeptidase activities. nih.govoup.comnih.govuniprot.org Bestatin inhibits both the epoxide hydrolase and aminopeptidase activities of LTA4H. nih.govoup.com On isolated LTA4H, Bestatin's effects are immediate and reversible, with a reported Ki value of 201 ± 95 mM or 172 nM for the aminopeptidase activity. nih.govfishersci.caresearchgate.net Bestatin inhibits LTB4 formation, a product of LTA4H epoxide hydrolase activity. nih.govoup.com This inhibition is selective, as Bestatin does not affect the activity of 5-lipoxygenase or 15-lipoxygenase. nih.gov The inhibition of LTA4H by Bestatin highlights a functional resemblance between LTA4H and certain metallohydrolases. nih.gov Bestatin's inhibition of LTA4H has been linked to its potential chemopreventive effects in certain cancers. oup.comnih.gov

Molecular and Cellular Pathway Modulations

Bestatin exerts its biological effects through intricate interactions with various molecular and cellular pathways. Its primary mechanism involves the inhibition of aminopeptidases, which in turn affects the processing and activity of numerous peptides and proteins involved in diverse physiological and pathological processes.

Influence on Interleukin-8 (IL-8) Pathway via CD13

Bestatin has been shown to influence the Interleukin-8 (IL-8) pathway, particularly through its interaction with CD13 (aminopeptidase N). CD13 is a cell surface enzyme that can regulate the activity of various peptides, including chemokines like IL-8. Research indicates that bestatin, as an inhibitor of CD13, can induce the expression of IL-8 mRNA in endothelial cells. nih.gov Endothelial cell-derived IL-8 differs structurally from monocyte-derived IL-8 and has been shown to induce apoptosis in leukemic cells. nih.govresearchgate.net While bestatin inhibits the aminopeptidase activity of CD13, studies suggest that this inhibition might not be the sole mechanism behind its anti-angiogenic effects or its influence on IL-8, as other aminopeptidase inhibitors did not show similar effects. nih.gov This suggests a more complex interaction potentially involving enzyme-independent functions of CD13 or other targets. aai.org

Induction of Apoptosis via Caspase-3 Activation

A significant mechanism of Bestatin's anti-tumor effect is its ability to induce apoptosis in various cancer cell lines. Studies have demonstrated that bestatin dose-dependently induces DNA fragmentation, a hallmark of apoptosis, in sensitive leukemic cell lines. nih.gov A key event in bestatin-induced apoptosis is the activation of caspase-3. researchgate.netnih.govnih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular substrates, leading to the dismantling of the cell. The growth inhibition observed with bestatin treatment in leukemic cells can be reduced by inhibiting caspase activity, further highlighting the importance of caspase-3 activation in its apoptotic mechanism. nih.gov Bestatin has also been shown to increase the expression of cleaved-caspase3 in breast cancer stem cells, correlating with increased apoptosis. researchgate.net

Disruption of Essential Metabolic Pathways in Pathogens

Bestatin's inhibitory effects on aminopeptidases extend to those found in various pathogens, disrupting essential metabolic pathways for their survival and growth. Unlike conventional antibiotics that often kill bacteria, bestatin can prevent bacterial proliferation, acting as a bacteriostatic agent. nih.govfrontiersin.org This difference is crucial as bacteriostatic agents may exert less selective pressure for resistance development compared to bactericidal agents. nih.gov

Specific examples include its activity against Porphyromonas gingivalis, a key pathogen in periodontitis. Bestatin inhibits the proteolytic activity of P. gingivalis, interfering with its virulence factors. frontiersin.org Studies suggest that bestatin's inhibitory impacts on pathogens like P. gingivalis might involve disrupting metabolic pathways essential for their growth, potentially beyond its role as an aminopeptidase inhibitor. nih.govfrontiersin.org

Bestatin has also been shown to inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis by inhibiting their respective leucine aminopeptidases (LAPs). researchgate.netmicrobialcell.com In M. tuberculosis, the M17 leucyl-aminopeptidase (MtLAP) is involved in physiological and pathogenic processes, and its inhibition by bestatin supports its essentiality for bacterial survival and pathogenesis. researchgate.netmicrobialcell.com Similarly, bestatin inhibits the M17 LAP from Helicobacter pylori (HpM17AP), suppressing its growth. researchgate.net

Furthermore, bestatin has demonstrated activity against parasitic pathogens like Plasmodium falciparum, the causative agent of malaria. It inhibits the growth of P. falciparum in culture and mouse models. researchgate.netpnas.org Bestatin targets P. falciparum metallo-aminopeptidases (MAPs), specifically PfA-M1 and Pf-LAP, which are involved in essential processes like hemoglobin digestion and early life cycle events. pnas.org

Regulation of Cell Cycle Progression in Neoplastic Cells

Bestatin has been observed to influence cell cycle progression in neoplastic cells, contributing to its anti-proliferative effects. Studies have shown that bestatin can induce cell cycle arrest in cancer cell lines. ddtjournal.comresearchgate.net For instance, in breast cancer cells, bestatin has been reported to induce cell cycle arrest, primarily in the G2 phase for some cell lines and G0/G1 phase for others. researchgate.netresearchgate.net This arrest hinders the uncontrolled proliferation characteristic of cancer cells. The inhibition of puromycin-sensitive aminopeptidase (PSA) by bestatin has been implicated in the regulation of the cell cycle in breast cancer stem cells, leading to increased apoptosis and reduced proliferation. nih.gov

Interaction with Angiotensin System Regulation

Bestatin interacts with the angiotensin system, which plays a critical role in regulating blood pressure and fluid balance. The angiotensin system involves a cascade of enzymes, including aminopeptidases, that process angiotensin peptides. Bestatin, by inhibiting aminopeptidases like aminopeptidase B, can affect the degradation of angiotensin III. wikipedia.orgnih.gov Studies involving intracerebroventricular administration of bestatin in rats have shown that it can lead to a dramatic increase in blood pressure and a robust drinking response, effects that were inhibited by an angiotensin receptor antagonist. nih.govnih.gov This suggests that bestatin's inhibition of aminopeptidases in the brain can influence the activity of the endogenous brain-angiotensin system, impacting cardiovascular and body fluid homeostasis. nih.gov Bestatin has also been shown to elongate the half-lives of angiotensin II and angiotensin III in the cerebroventricles. nih.gov

Modulation of Protein Kinase C Activity in Viral Infections

Bestatin has been observed to modulate protein kinase C (PKC) activity, particularly in the context of viral infections. PKC is a family of enzymes involved in various cellular signaling pathways, including those relevant to viral replication and host immune responses. Research on HIV infection has shown that bestatin treatment leads to a decrease in total protein kinase C activity in infected cells. nih.govnih.gov While the exact mechanisms are still being elucidated, this modulation of PKC activity by bestatin may contribute to its antiviral effects, potentially influencing early events of viral infection such as viral entry or cytokine-mediated viral replication. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Bestatin (Ubenimex) | 72172 |

| Angiotensin II | 172183 |

| Angiotensin III | 172184 |

| Interleukin-8 (IL-8) | 3967 |

| Caspase-3 | 26259 |

| CD13 (Aminopeptidase N) | 948 |

| Protein Kinase C | 5579 |

| 5-Fluorouracil (5-FU) | 3385 |

| Amastatin | 439299 |

| Actinonin | 161220 |

| Puromycin-sensitive aminopeptidase (PSA) | 11491919 |

| Leukotriene A4 Hydrolase | 10565 |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables across multiple sections is limited. However, the following table summarizes some key inhibitory activities of Bestatin mentioned:

| Target Enzyme | Bestatin Activity/Effect | Relevant Section | Source Index |

| Arginyl aminopeptidase (aminopeptidase B) | Inhibitor | Introduction, 2.3.5 | wikipedia.org, fishersci.ca |

| Alanyl aminopeptidase (aminopeptidase M/N, CD13) | Inhibitor | Introduction, 2.3.1 | wikipedia.org, abcam.com |

| Leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase) | Inhibitor | Introduction | wikipedia.org |

| Leukotriene A4 Hydrolase | Inhibitor | Introduction, 2.3 | wikipedia.org, fishersci.ca |

| Leucine aminopeptidase (LAPase) (in pathogens) | Inhibits enzymatic activity and growth | 2.3.3 | researchgate.net |

| Puromycin-sensitive aminopeptidase (PSA) | Implicated in cell cycle regulation and apoptosis in cancer cells | 2.3.2, 2.3.4 | nih.gov |

| Caspase-3 | Activates | 2.3.2 | researchgate.net, nih.gov, nih.gov |

| Protein Kinase C (PKC) | Decreases total activity (in HIV-infected cells) | 2.3.6 | nih.gov, nih.gov |

While IC50 values for some enzymes like leucine aminopeptidase are mentioned (e.g., 20 nM) abcam.com, presenting a comprehensive interactive table with consistent quantitative data across all mentioned targets and studies is not feasible based on the provided snippets. The information focuses more on the qualitative effects and pathways modulated by Bestatin.

Indirect Effects on Gelatinase Levels in Tumor Microenvironments

The tumor microenvironment (TME) is a complex ecosystem involving cancer cells, stromal cells, extracellular matrix (ECM), and various signaling molecules. nih.govresearchgate.net Remodeling of the ECM by proteases, particularly matrix metalloproteinases (MMPs), is crucial for tumor progression, invasion, and metastasis. nih.govresearchgate.netwikipedia.org Gelatinases, specifically MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are key MMPs involved in degrading denatured collagen and gelatin, major components of the ECM. nih.govresearchgate.net

Studies have indicated that Bestatin can indirectly influence the levels and activity of gelatinases in the tumor microenvironment. Research on human uterine cervical carcinoma cells demonstrated that Bestatin treatment led to a reduction in the levels of both the latent (72 kDa) and active (68 kDa) forms of gelatinase A (MMP-2). nih.gov This effect was observed in different cervical carcinoma cell lines, including squamous cell carcinoma (OMC-1 and SKG-IIIb) and adenocarcinoma (OMC-4 and CAC-1). nih.gov While Bestatin inhibited the hydrolyzing activities of aminopeptidases in these tumor cells, it did not directly inhibit gelatinase A itself. nih.gov This suggests an indirect mechanism where Bestatin, by inhibiting tumor aminopeptidases, modulates the production and activation of gelatinase A, subsequently impacting the invasive potential of these cancer cells. nih.gov

Similarly, in metastatic human gastric carcinoma cells (MKN45H), Bestatin treatment significantly decreased invasion through a reconstituted basement membrane (Matrigel) and reduced the production of gelatinases. nih.gov These findings suggest a role for Bestatin in inhibiting the invasive potential of gastric carcinoma cells, potentially through its effects on gelatinase production. nih.gov

Further research has explored the relationship between Bestatin, aminopeptidase N (APN/CD13), and MMP-2 and MMP-9 in osteosarcoma cell lines. Bestatin treatment was found to lower the enzymatic activity and mRNA expression of APN, MMP-2, and MMP-9. spandidos-publications.com Reduced protein levels of MMP-2 and MMP-9 were also observed following Bestatin treatment. spandidos-publications.com Conversely, stimulation of APN with interleukin-6 (IL-6) increased MMP-2 and MMP-9 enzymatic activity, mRNA levels, and protein levels. spandidos-publications.com These results support a model where APN can regulate the activation of MMP-2 and MMP-9, and Bestatin, by inhibiting APN, indirectly reduces the activity and levels of these gelatinases, contributing to decreased invasiveness of osteosarcoma cells. spandidos-publications.com

The indirect effects of Bestatin on gelatinase levels highlight a potential mechanism by which it may influence tumor invasion and metastasis by modulating the proteolytic environment.

Here is a summary of research findings on Bestatin's indirect effects on gelatinase levels:

| Cell Line Type | Observed Effect of Bestatin Treatment | Related Gelatinases Involved | Proposed Mechanism | Source |

| Human Uterine Cervical Carcinoma | Reduction in latent (72 kDa) and active (68 kDa) gelatinase A (MMP-2) levels; Inhibition of invasion. | MMP-2 | Indirect modulation of production and activation of gelatinase A via tumor aminopeptidases. | nih.gov |

| Metastatic Human Gastric Carcinoma | Decreased production of gelatinases; Inhibition of invasion. | Gelatinases (MMP-2, MMP-9) | Reduction in gelatinase production. | nih.gov |

| Human Osteosarcoma | Lowered enzymatic activity, mRNA expression, and protein levels of MMP-2 and MMP-9. | MMP-2, MMP-9 | Inhibition of APN/CD13, which regulates MMP-2 and MMP-9 activation. | spandidos-publications.com |

Activation of Jasmonate Signaling Pathway in Plant Biology

Bestatin has been identified as a chemical tool capable of specifically activating the jasmonate (JA) signaling pathway in plants. nih.govoup.comnih.gov Jasmonates are a class of plant hormones that play crucial roles in regulating plant immunity, defense responses against herbivores and pathogens, and various developmental processes. researchgate.netuni-hohenheim.de

Research using tomato (Lycopersicon esculentum) and Arabidopsis thaliana has provided several lines of evidence supporting Bestatin's activation of JA signaling. Bestatin was shown to be a powerful inducer of wound-response genes in tomato leaves, similar to the effects of herbivore attack, mechanical wounding, systemin, and methyl jasmonate. nih.govnih.govoup.comresearchgate.netnih.gov In both tomato and Arabidopsis, Bestatin specifically activates the expression of JA-inducible genes. nih.govoup.comnih.gov

Importantly, the induction of JA-responsive genes by Bestatin requires the COI1-dependent JA-signaling pathway. nih.govoup.comresearchgate.net COI1 (CORONATINE INSENSITIVE 1) is an F-box protein that functions as a central regulator and receptor of the JA signal (specifically the bioactive conjugate jasmonoyl-isoleucine, JA-Ile). researchgate.net The action of Bestatin to activate defense gene expression is dependent on the function of COI1, but it does not strictly depend on JA biosynthesis. nih.govoup.comresearchgate.netnih.gov This suggests that Bestatin may exert its effects downstream of JA biosynthesis but potentially upstream of or at the level of COI1. oup.com

Beyond gene expression, Bestatin also promotes several JA-related developmental phenotypes, such as the inhibition of root elongation in Arabidopsis. nih.govresearchgate.net The observation that the JA-insensitive coi1 mutant is fully responsive to Bestatin treatment in terms of root growth inhibition, while being insensitive to JA for this phenotype, highlights the complexity of JA signaling and suggests that Bestatin's effects might involve intricate interactions within the pathway. researchgate.net

The ability of Bestatin to specifically activate JA signaling makes it a valuable chemical genetics tool for dissecting this complex pathway in plants. nih.govoup.comnih.gov By using Bestatin, researchers can identify mutants with altered responses to JA signaling, helping to uncover new components and regulatory mechanisms within the pathway. nih.gov

Here is a summary of key findings on Bestatin's activation of the Jasmonate signaling pathway:

| Plant Species | Observed Effect of Bestatin Treatment | Dependence on JA Pathway Components | Key Findings | Source |

| Tomato (L. esculentum) | Induces wound-response genes; Activates expression of JA-inducible genes. | Requires COI1-dependent pathway. | Mimics effects of wounding, systemin, and methyl jasmonate; Does not strictly depend on JA biosynthesis. | nih.govnih.govoup.comresearchgate.netnih.gov |

| Arabidopsis thaliana | Specifically activates expression of JA-inducible genes; Promotes JA-related developmental phenotypes (e.g., root growth inhibition). | Requires COI1-dependent pathway. | Gene expression profile similar to JA treatment; Action depends on COI1 function but not strictly on JA biosynthesis; Used as a chemical genetics tool to study JA signaling. | nih.govoup.comnih.govresearchgate.netresearchgate.net |

Immunomodulatory Properties of Bestatin in Academic Studies

Direct Immunocyte Response Modulation

Bestatin has been shown to directly impact the function and activity of several types of immune cells, including macrophages, T lymphocytes, and B lymphocytes. nih.gov

Research indicates that Bestatin can induce macrophage activation. Studies in mice have observed both in vitro and in vivo macrophage activation following Bestatin administration. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This activation was characterized by morphological changes, such as increased spreading of cells, and functional enhancements, including the ability to lyse tumor target cells. aacrjournals.org The macrophage activation induced by Bestatin appears to be T-cell independent, as it was observed in macrophages from athymic nude mice. aacrjournals.orgaacrjournals.org The activation is dose-dependent and can persist for several days after administration. aacrjournals.org

| Study Model | Bestatin Concentration/Dose | Observed Effect on Macrophages | Citation |

| Murine peritoneal MΦ | 1.0 and 100 µg/ml (in vitro) | Enhanced release of IL-1 (larger effect at 1.0 µg/ml) | jst.go.jp |

| Mice (in vivo) | Varied doses | Enhanced IL-1-releasing activity 3 and 5 days post-administration | jst.go.jp |

| Mouse peritoneal MΦ | 100 µg/ml (in vitro) | Activation to lyse tumor cells after 6 hours | aacrjournals.org |

| Mice (in vivo) | 50 to 400 µ g/mouse | Morphological and functional activation | aacrjournals.org |

| LPS-stimulated human monocytes | 10 and 50 µg/ml (in vitro) | Inhibited production of IL-6, IL-8, MIP-1α (dose-dependent) | termedia.plnih.gov |

| LPS-stimulated human monocytes | 50 µg/ml (in vitro) | Stimulated release of IL-10 | termedia.plnih.gov |

| Non-stimulated human monocytes | 50 µg/ml (in vitro) | Increased release of IL-6 | termedia.pl |

| Alveolar macrophages (sarcoidosis patients) | 50 µg/ml (in vitro) | Suppressed increased synthesis of IL-6 and IL-8 | termedia.plnih.gov |

| Lymphoma patients (clinical trial) | 90 and 180 mg daily | Increased frequency of HLA-DR+ and CD16+ monocytes, augmented neopterin (B1670844) and colony-stimulating activity | researchgate.netnih.gov |

Bestatin has demonstrated the capacity to modulate T lymphocyte activity. It has been reported to enhance the activation of peripheral blood lymphocytes stimulated by concanavalin (B7782731) A (Con A) or phytohemagglutinin (PHA). researchgate.netbikaken.or.jp Studies in mice have shown that Bestatin can augment the response of spleen cells to allogeneic stimulation in mixed lymphocyte response assays. nih.govaacrjournals.orgnih.gov However, its effect can be dependent on the stimulus, as it was found to be inhibitory in Con A and NaIO4 mitogenic assays in some murine studies. nih.gov

Bestatin's influence extends to T lymphocyte subsets. In cyclophosphamide-treated mice, Bestatin administration was observed to increase the percentage of CD4+ and CD4+CD8+ cells while decreasing CD8+ lymphocytes, suggesting an induction of differentiation towards CD4+ lymphocytes. termedia.pl Some studies propose that Bestatin may exert a mitogenic effect on lymphocytes, potentially through the activation of macrophages, which in turn stimulate T cell proliferation. termedia.pl Conversely, other research suggests a direct effect on macrophages that subsequently stimulates T lymphocyte proliferation, or an indirect mechanism where Bestatin first activates lymphokine production by T cells, leading to macrophage stimulation and subsequent T cell proliferation. termedia.pl

The effects of Bestatin on B lymphocyte activity and humoral immunity have also been investigated. Studies in mice immunized with sheep red blood cells (SRBC) demonstrated that Bestatin administration prior to the antigen could potentiate the humoral response, leading to an increased number of splenocytes producing hemolytic anti-SRBC antibodies and a higher serum hemagglutinin titre. termedia.pl This suggests that Bestatin can enhance the function of B lymphocytes and augment humoral immune responses. mdpi.com

However, some studies present a more complex picture, suggesting that Bestatin might have bifunctional activities, being stimulatory for T lymphocytes but potentially inhibitory for B cells. termedia.pl For instance, in cyclophosphamide-treated mice, Bestatin did not restore, and in some cases augmented, the decrease in the percentage and absolute count of B lymphocytes in the spleen and mesenteric lymph nodes. termedia.pl In vitro studies using human tonsil B cells showed that Bestatin could inhibit the proliferative response induced by certain stimuli (SAC or PMA) and suppress B cell differentiation. nih.gov This inhibitory effect on proliferation could be prevented by the addition of B-cell growth factor (BCGF) or interleukin-2 (B1167480) (IL-2). nih.gov These findings suggest that while Bestatin can enhance humoral responses in vivo, its direct effects on B cells in vitro may be suppressive, indicating a complex interplay with other immune components.

T Lymphocyte Activation and Specific Activities

Cytokine and Immunoregulatory Molecule Expression

Bestatin has been shown to influence the production of various cytokines and immunoregulatory molecules, which play crucial roles in orchestrating immune responses.

Bestatin has been reported to stimulate the production of interleukins IL-1 and IL-2. In vitro studies have shown that Bestatin can enhance the release of IL-1 from mouse peritoneal macrophages. jst.go.jp Similarly, Bestatin has been demonstrated to increase IL-2 production by PHA-stimulated human peripheral blood mononuclear cells and Con A-stimulated rat and mouse splenocytes. jst.go.jptermedia.pl The effect on IL-2 production can be observed at various concentrations. jst.go.jptermedia.pl

The influence of Bestatin on IL-6 production appears to be more variable depending on the cell type and activation state. While some studies reported an activating effect on IL-6 production by non-stimulated human peripheral blood mononuclear cells, others showed that Bestatin inhibited the production of IL-6 by LPS-stimulated human monocytes and alveolar macrophages from patients with sarcoidosis. termedia.plnih.gov In long-term human bone marrow cultures, Bestatin treatment significantly increased the level of IL-6 in the culture supernatants. nih.gov This suggests a context-dependent effect of Bestatin on IL-6 production.

| Cytokine | Cell Type | Activation State | Bestatin Effect | Citation |

| IL-1 | Mouse peritoneal macrophages | Unstimulated | Stimulatory | mdpi.comjst.go.jp |

| IL-2 | PHA-stimulated human PBMCs | Stimulated (PHA) | Increased | jst.go.jptermedia.pl |

| IL-2 | ConA-stimulated rat and mouse splenocytes | Stimulated (ConA) | Increased | jst.go.jptermedia.pl |

| IL-6 | Non-stimulated human PBMCs | Unstimulated | Activating | termedia.pl |

| IL-6 | LPS-stimulated human monocytes | Stimulated (LPS) | Inhibitory | termedia.plnih.gov |

| IL-6 | Alveolar macrophages (sarcoidosis patients) | Activated | Suppressed | termedia.plnih.gov |

| IL-6 | Human bone marrow cultures | Normal hematopoiesis | Increased | nih.gov |

Impact on Gene Expression of Immunoregulatory Molecules

Research has explored Bestatin's influence on the gene expression of molecules involved in immune regulation. Studies evaluating Bestatin as a vaccine adjuvant in pigs, for instance, observed changes in the expression of immunomodulatory genes. nih.gov These included increased expression of cytokines such as interferon (IFN)α, IFNβ, IFNγ, and interleukin (IL)-29. nih.govnih.gov Additionally, the expression of retinoic acid-inducible gene (RIG)-I and T-cell and B-cell coreceptors like CD28, CD19, CD21, and CD81 was found to be markedly increased in groups receiving vaccines adjuvanted with Bestatin compared to control groups. nih.govnih.gov These findings suggest that Bestatin may exert its immunomodulatory effects, in part, by influencing the transcriptional activity of genes critical for both innate and adaptive immune responses. nih.gov

Hematopoietic Stimulation and Restoration Research

Bestatin has demonstrated properties as a pan-hematopoietic stimulator and restorator in academic studies. nih.govfrontiersin.orgnih.gov

Modulation of Granulocytopoiesis and Thrombocytopoiesis in vitro

In in vitro studies, Bestatin has been shown to promote the proliferation of normal human bone marrow granulocyte-macrophage progenitor cells, leading to the formation of CFU-GM colonies. nih.govfrontiersin.orgnih.gov This indicates a direct stimulating effect on the early stages of granulocyte and macrophage development. Bestatin's ability to promote granulocytopoiesis and thrombocytopoiesis has been observed in these in vitro settings. nih.govfrontiersin.orgnih.govscispace.com

In vivo Restoration in Myelo-hypoplastic Conditions

Beyond in vitro effects, Bestatin has been investigated for its capacity to restore hematopoietic function in vivo, particularly in conditions of myelo-hypoplasia. Studies have indicated that Bestatin can help restore granulocytopoiesis and thrombocytopoiesis in individuals with myelo-hypoplastic conditions. nih.govfrontiersin.orgnih.govscispace.com Research in myelosuppressed mice models has also explored the hematopoietic and hematologic properties of Bestatin. doi.org

Immune Response Augmentation and Clinical Immunorestoration

Bestatin has been studied for its potential to augment immune responses and its role in clinical immunorestoration. nih.govfrontiersin.orgnih.gov

Enhancement of Delayed-Type Hypersensitivity

Enhancement of delayed-type hypersensitivity (DTH) reactions is one of the documented immunomodulatory effects of Bestatin. bikaken.or.jpmedicaljournalssweden.senih.gov Studies have shown that Bestatin can enhance the DTH reaction in a dose- and time-dependent manner in experimental models. nih.gov This effect is considered an indicator of augmented cell-mediated immunity. nih.gov

Immune Restoration in Various Disease States (e.g., Cancer, HIV Infection)

Academic studies have explored Bestatin's capacity to restore impaired immune responses in the context of diseases such as cancer and HIV infection. In cancer patients, particularly those undergoing treatments like radiotherapy or chemotherapy that can compromise immune function, Bestatin has shown potential in enhancing the recovery of certain immunological parameters.

Research involving bladder cancer patients who received local irradiation demonstrated that Bestatin treatment enhanced the recovery of impaired mitogenic responses of blood lymphocytes to phytohemagglutinin (PHA) and purified protein derivative of tuberculin (PPD). wikipedia.org Additionally, an enhanced recovery of IgM secreting capacity was observed in these patients compared to irradiated patients who did not receive Bestatin. wikipedia.org While Bestatin treatment enhanced the recovery of functional defects, it did not enhance the repopulation of the total blood lymphocyte population in this study. wikipedia.org

In a phase II clinical trial involving patients with non-Hodgkin lymphoma, Hodgkin disease, and solid tumors, Bestatin treatment was reported to correct the pathological frequency of both OKT4 (CD4) and OKT8 (CD8) lymphocyte subpopulations. wikipedia.orgguidetopharmacology.org Studies in mice have also indicated that Bestatin can stimulate the production of Interleukin-1 (IL-1) and Interleukin-2 (IL-2), and enhance T cell, B cell, and macrophage-mediated immunoreactions, suggesting a broader impact on immune cell function relevant to immune restoration in malignancy. wikipedia.orgguidetopharmacology.org Furthermore, Bestatin has been investigated as an immunochemotherapy adjuvant after cancer surgery, with reports of immunomodulatory and therapeutic effects. cenmed.com Clinical studies in adults with acute nonlymphocytic leukemia receiving chemotherapy along with Bestatin have shown a statistically significant prolongation of survival in the Bestatin group compared to the control group. fishersci.at

Correction of Lymphocyte Subpopulation Imbalances

Academic research has provided detailed insights into Bestatin's effects on the proportions and absolute counts of various lymphocyte subpopulations, highlighting its ability to correct imbalances. Studies in mice have demonstrated that Bestatin can alter the percentage and absolute number of T cell subsets in the thymus and T and B lymphocytes in peripheral lymphatic organs like the spleen and mesenteric lymph nodes. nih.govuni.lu The observed effects were dependent on the dosage and the number of consecutive doses administered. nih.govuni.lu

Specific findings in mice include that multiple administrations of Bestatin increased the total number of thymocytes, splenocytes, and lymphocytes in mesenteric lymph nodes. nih.govuni.lu Both single and multiple administrations at certain doses led to a decrease in the percentage and absolute count of CD3+ splenocytes and mesenteric lymph node cells, with corresponding decreases in CD4+ and CD8+ cells. nih.govuni.lu Conversely, both single and multiple administrations at all tested doses augmented the percentage and absolute count of CD19+ (B lymphocytes) in the peripheral lymphatic organs. nih.govuni.lu The strongest effect on T and B lymphocyte subsets was noted after five injections at specific doses. nih.govuni.lu Multiple exposures also significantly increased the absolute count of immature CD4+CD8+ and CD4-CD8- thymic cells. nih.govuni.lu

In human studies, a phase II clinical trial in cancer patients reported that Bestatin treatment corrected the pathological frequency of both OKT4 (CD4) and OKT8 (CD8) lymphocyte subpopulations. wikipedia.orgguidetopharmacology.org Another study examining immune reconstitution in non-Hodgkin's lymphoma patients after high-dose therapy and bone marrow transplantation found that flow cytometric analysis revealed a significant increase in NK cells (CD56+), B cells (CD19+), as well as the CD4:CD8 cell ratio following Bestatin administration. wikipedia.org This increase in the CD4:CD8 ratio was largely associated with a depression in the percentage of CD8+ T cells rather than an increase in CD4+ T cells. wikipedia.org

While some studies suggest Bestatin can stimulate lymphocyte function, research on its direct effect on B cells indicates a more complex interaction. In vitro studies on human tonsil-derived B cells showed that Bestatin inhibited the proliferative response of B cells induced by certain stimuli. guidetopharmacology.org This inhibition was characterized by cell arrest in the G1b to S phase transition, an effect that could be prevented by the addition of B-cell growth factor (BCGF) or Interleukin-2 (IL-2). guidetopharmacology.org Bestatin also demonstrated a direct inhibitory effect on the differentiation of B cells, independent of its effect on proliferation. guidetopharmacology.org These findings suggest that Bestatin's immunopotentiating effects in certain contexts may not be due to direct stimulation of normal B cells but potentially through other mechanisms, such as its effects on aminopeptidases and their substrates, or indirect effects mediated by other immune cells or cytokines. guidetopharmacology.org

The modulation of lymphocyte subpopulations by Bestatin is believed to be linked to its inhibitory activity on aminopeptidases, particularly aminopeptidase (B13392206) N (APN)/CD13 and leucine (B10760876) aminopeptidase (LAPase). cenmed.comnih.govfishersci.canih.govwikipedia.orgnih.govnih.govuni.lunih.gov These enzymes are involved in various physiological processes, including the processing of peptides that can influence immune cell function and proliferation. nih.govfishersci.canih.govwikipedia.orguni.lu

Below is a summary of observed changes in lymphocyte subpopulations based on selected academic studies:

| Lymphocyte Subpopulation | Effect of Bestatin Treatment | Context | Source |

| CD3+ T cells | Decreased percentage and absolute count (in mice, dose-dependent) | Mouse spleen and mesenteric lymph nodes | nih.govuni.lu |

| CD4+ T cells | Decreased percentage and absolute count (in mice, corresponding to CD3+ decrease) | Mouse spleen and mesenteric lymph nodes | nih.govuni.lu |

| CD8+ T cells | Decreased percentage and absolute count (in mice, corresponding to CD3+ decrease); Depression in percentage (in humans) | Mouse spleen and mesenteric lymph nodes; Human non-Hodgkin lymphoma patients | nih.govuni.luwikipedia.org |

| CD4:CD8 Ratio | Increased (in human non-Hodgkin lymphoma patients) | Human non-Hodgkin lymphoma patients | wikipedia.org |

| CD19+ B cells | Augmented percentage and absolute count (in mice); Significant increase (in humans) | Mouse peripheral lymphatic organs; Human non-Hodgkin lymphoma patients | nih.govuni.luwikipedia.org |

| CD4+CD8+ (Immature) | Increased absolute count (in mice, with multiple exposures) | Mouse thymus | nih.govuni.lu |

| CD4-CD8- (Immature) | Increased absolute count (in mice, with multiple exposures) | Mouse thymus | nih.govuni.lu |

| CD56+ NK cells | Significant increase (in humans) | Human non-Hodgkin lymphoma patients | wikipedia.org |

This table summarizes some of the reported effects on lymphocyte subsets, illustrating the complex and context-dependent nature of Bestatin's immunomodulatory actions.

Bestatin in Oncology Research and Therapeutic Applications

Preclinical Antitumor Investigations

Preclinical studies have explored the effects of bestatin on various aspects of cancer biology, including cell invasion, apoptosis, tumor growth, metastasis, and cancer stemness.

Inhibition of Human Metastatic Tumor Cell Invasion

Research has indicated that bestatin can inhibit the invasion of human metastatic tumor cells in vitro. Studies using reconstituted basement membrane (Matrigel) have shown that bestatin treatment leads to a concentration-dependent inhibition of invasion by various cancer cell types, including melanoma and lung carcinoma cells. nih.gov This inhibitory effect is thought to be associated with bestatin's action as an enzyme inhibitor, particularly its impact on aminopeptidases in tumor cells. nih.gov Bestatin has also been shown to inhibit the degradation of type IV collagen by tumor cells, a process involved in invasion. selleckchem.com Furthermore, bestatin, along with retinoic acid, significantly decreased invasion through Matrigel and production of gelatinases by metastatic human gastric carcinoma cells. nih.gov

Table 1: Effect of Bestatin on Tumor Cell Invasion

| Cell Line | Invasion Inhibition by Bestatin | Reference |

| B16-BL6 melanoma cells | Inhibited (concentration-dependent) | nih.gov |

| Lewis lung carcinoma (3LL) cells | Inhibited (concentration-dependent) | nih.gov |

| SN12M cells | Inhibited (dose-dependent) | selleckchem.com |

| MKN45H gastric carcinoma cells | Significantly decreased | nih.gov |

| Uterine cervical carcinoma cells | Possibly inhibited | researchgate.net |

Apoptosis Induction in Diverse Cancer Cell Lines

Bestatin has demonstrated the ability to induce apoptosis in various cancer cell lines. It has been shown to induce apoptosis in human leukemia cells, including dose-dependent DNA fragmentation and enhanced caspase-3 activity in U937 cells. researchgate.netselleckchem.com While bestatin alone may not always induce apoptosis in solid tumor cell lines, it has been shown to significantly augment the induction of apoptosis by death ligands such as agonistic anti-Fas antibody (CH11) and tumor necrosis factor-alpha (TNF-alpha) in sensitive cell lines. researchgate.netnih.gov This augmentation involves the promotion of caspase 3 processing and cytochrome c efflux, as well as the augmentation of caspase 8 activation. nih.gov Bestatin has also been shown to induce apoptosis in bladder cell carcinoma and breast cancer cell lines. researchgate.net Furthermore, ubenimex induced apoptotic and autophagic cell death in rat GH3 and MMQ cells through the ROS/ERK pathway. jcpsp.pk High levels of cell-surface CD13/aminopeptidase (B13392206) N appear to allow leukemic cells to resist endothelial IL-8-induced apoptosis, and the addition of bestatin can restore this sensitivity. oup.com

Table 2: Apoptosis Induction by Bestatin in Cancer Cell Lines

| Cancer Cell Type | Effect on Apoptosis | Notes | Reference |

| Human leukemic cell lines | Induces apoptosis | Dose-dependent DNA fragmentation, enhanced caspase-3 activity in U937 | researchgate.netselleckchem.com |

| Human non-small-cell lung cancer cell lines | Induces apoptosis | More effectively in squamous carcinoma lines | oup.comnih.gov |

| Human solid tumor cell lines | Augments death ligand-induced apoptosis | Augments effects of anti-Fas antibody (CH11) and TNF-alpha | researchgate.netnih.gov |

| Bladder cell carcinoma | Induces apoptosis | In vitro effect | researchgate.netfrontiersin.org |

| Breast cancer cell lines | Induces apoptosis, attenuates stemness-associated apoptosis resistance | Associated with targeting puromycin-sensitive aminopeptidase | researchgate.netnih.gov |

| Rat GH3 and MMQ cells | Induces apoptotic and autophagic cell death | Via the ROS/ERK pathway | jcpsp.pk |

| K562/CD13 and NB4 cells | Restores sensitivity to endothelial IL-8-induced apoptosis | Overcoming resistance mediated by high CD13 expression | oup.com |

Suppression of Tumor Growth and Metastasis in Animal Models

Studies in animal models have demonstrated that bestatin can suppress tumor growth and metastasis. In tumor-bearing mice, bestatin has been shown to inhibit metastases or tumor growth and prolong survival. oup.com Bestatin significantly inhibits melanoma cell-induced angiogenesis and reduces the number of vessels oriented towards the primary tumor mass in mice. selleckchem.com Bestatin also suppressed tumor growth in a patient-derived xenograft (PDX) mouse model of colorectal cancer and inhibited colorectal tumorigenesis in an ApcMin/+ mouse model. nih.gov Furthermore, bestatin treated tumor masses showed less metastatic lesions in the lungs of mice in a breast cancer model. nih.gov

Table 3: Bestatin Effects on Tumor Growth and Metastasis in Animal Models

| Animal Model / Cancer Type | Effect on Tumor Growth | Effect on Metastasis | Reference |

| Tumor-bearing mice | Inhibits growth | Inhibits metastasis | oup.com |

| Mouse melanoma (B16-BL6) | Not specified | Inhibits angiogenesis, reduces vessel number | selleckchem.com |

| EGDA rats (esophageal adenocarcinoma) | Reduces incidence | Not specified | selleckchem.com |

| Colorectal cancer (PDX mouse model) | Suppresses growth | Not specified | nih.gov |

| ApcMin/+ mouse model (colorectal cancer) | Inhibits tumorigenesis | Not specified | nih.gov |

| Breast cancer mouse model | Reduces tumor volume | Reduces lung metastatic lesions | nih.gov |

Attenuation of Breast Cancer Stemness

Recent research suggests that bestatin can attenuate the stemness of breast cancer stem cells (BCSCs). Studies have indicated that bestatin inhibits the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs both in vitro and in vivo. nih.govnih.govresearchgate.net This effect is believed to involve the targeting of puromycin-sensitive aminopeptidase (PSA), which is implicated in regulating the cell cycle of BCSCs. nih.govnih.gov By modulating PSA and disturbing cell cycle regulation, bestatin can lead to increased apoptosis and diminished proliferation of BCSCs. nih.govnih.gov

Table 4: Bestatin's Impact on Breast Cancer Stemness

| Effect on BCSCs | Mechanism Involved | Reference |

| Inhibits migration and proliferation | Reducing stemness | nih.govnih.govresearchgate.net |

| Decreases stemness markers (e.g., ALDH activity) | Not explicitly detailed in snippets, but implied by stemness reduction | researchgate.netresearchgate.net |

| Modulates cell cycle | Targeting puromycin-sensitive aminopeptidase (PSA) | nih.govnih.gov |

| Increases apoptosis | Downstream effect of cell cycle modulation | nih.govnih.gov |

| Decreases proliferation | Downstream effect of cell cycle modulation | nih.govnih.gov |

Mechanisms of Cancer Cell Proliferation Inhibition

Bestatin inhibits cancer cell proliferation through various mechanisms. It is an aminopeptidase inhibitor and can inhibit puromycin-sensitive aminopeptidase (PSA). nih.gov Inhibition of cell surface aminopeptidases may not be the sole reason for proliferation inhibition; intracellular activity of aminopeptidase inhibitors like bestatin is also suggested. nih.gov Bestatin has been shown to inhibit the proliferation of various human leukemic cell lines, with varying sensitivity among different lines. researchgate.netselleckchem.com It also inhibits the proliferation of solid tumor cell lines, including non-small-cell lung cancer, colorectal cancer, and breast cancer cells. nih.govnih.govnih.gov In colorectal cancer cells, bestatin significantly inhibited tumor cell proliferation by suppressing Ki-67 protein expression and attenuated proliferation and colony formation. nih.gov Bestatin's effect on proliferation can be linked to its ability to induce cell cycle arrest and subsequently increase apoptosis. nih.gov In liver cancer cells, bestatin synergistically enhances the antitumor effects of chemotherapy agents, and this effect is linked to increased intracellular reactive oxygen species (ROS) levels. frontiersin.org Inhibition of CD13 by bestatin can enhance the sensitivity of tumor cells to cytotoxic agents and overcome multidrug resistance in hepatocellular carcinoma. frontiersin.org

Table 5: Mechanisms and Effects of Bestatin on Cancer Cell Proliferation

| Mechanism/Effect | Details | Reference |

| Aminopeptidase inhibition | Inhibits PSA, CD13, and other aminopeptidases | wikipedia.orgoup.comnih.gov |

| Intracellular activity | Suggested as a key mechanism for proliferation inhibition | nih.gov |

| Inhibition of proliferation in various cell lines | Leukemic, lung, colorectal, breast cancer cells | researchgate.netselleckchem.comnih.govnih.govnih.gov |

| Suppression of Ki-67 expression | Observed in colorectal cancer cells | nih.gov |

| Attenuation of colony formation | Observed in colorectal cancer cells | nih.gov |

| Induction of cell cycle arrest | Contributes to increased apoptosis and decreased proliferation | nih.gov |

| Synergistic effect with chemotherapy agents | Enhances antitumor effects, linked to increased ROS levels in liver cancer | frontiersin.org |

| Overcoming multidrug resistance | Observed in hepatocellular carcinoma by inhibiting CD13 | frontiersin.org |

Clinical Efficacy of Bestatin in Cancer Therapies

Bestatin has been used clinically, particularly in Japan, as an immunomodulator and as an adjuvant treatment for certain types of cancer. researchgate.netjcpsp.pkgatech.edu It has been employed as maintenance treatment for patients with myeloid leukemias or solid tumors for decades in Japan. researchgate.net Clinical studies have explored its efficacy in various malignancies.

Bestatin has also been studied as adjuvant treatment in patients with acute non-lymphocytic leukemia, malignant melanoma, malignant tumors of the skin, squamous cell carcinoma of the head and neck, and esophageal carcinoma, with some studies from Japan showing promising beneficial effects. tandfonline.com Adjuvant bestatin immunotherapy has also been reported in patients with transitional cell carcinoma of the bladder. jcpsp.pkjst.go.jp

A meta-analysis including five randomized controlled trials investigated the impact of ubenimex (bestatin) on the survival rate of patients with malignant tumors. jcpsp.pk The results suggested that standardized treatments combined with ubenimex may improve the 1-year, 2-year, and 3-year survival rates of patients with malignant tumors. jcpsp.pk

Table 6: Clinical Study Outcomes of Bestatin in Cancer

| Cancer Type | Study Type | Key Findings | Reference |

| Resected Stage I Squamous-Cell Lung Carcinoma | Randomized, double-blind, placebo-controlled | Statistically significantly better overall and cancer-free survival with bestatin as adjuvant treatment. | oup.com |

| Acute non-lymphocytic leukemia | Adjuvant treatment studies (Japan) | Promising beneficial effect reported in some studies. | tandfonline.com |

| Malignant melanoma | Adjuvant treatment studies (Japan) | Promising beneficial effect reported in some studies. | tandfonline.com |

| Malignant tumors of the skin | Adjuvant treatment studies (Japan) | Promising beneficial effect reported in some studies. | tandfonline.com |

| Squamous cell carcinoma of the head and neck | Adjuvant treatment studies (Japan) | Promising beneficial effect reported in some studies. | tandfonline.com |

| Esophageal carcinoma | Adjuvant treatment studies (Japan) | Promising beneficial effect reported in some studies. | tandfonline.com |

| Transitional cell carcinoma of the bladder | Adjuvant immunotherapy studies | Beneficial effect reported in some studies. | jcpsp.pkjst.go.jp |

| Various Malignant Tumors | Meta-analysis of RCTs | Standardized treatments combined with ubenimex may improve 1-year, 2-year, and 3-year survival rates. | jcpsp.pk |

Acute Nonlymphocytic Leukemia (ANLL)

Prolongation of Remission Duration and Overall Survival

An intended interactive table summarizing key findings from ANLL studies is presented below:

| Study Population (Adult ANLL) | Treatment Group | Remission Duration (Median) | Overall Survival (Median) | Statistical Significance (vs. Control) |

| Overall Cohort (n=101) | Bestatin + Chemo | Longer than Control | Significantly Longer | Survival: Yes agscientific.comnih.govnih.gov |

| Control (Chemo) | Shorter | Shorter | - | |

| Age 50-65 years | Bestatin + Chemo | Significantly Longer | Significantly Longer | Remission Duration: Yes agscientific.comnih.govnih.govcapes.gov.br |

| Control (Chemo) | Shorter | Shorter | Survival: Yes agscientific.comnih.govnih.govcapes.gov.br | |

| Age 15-49 years | Bestatin + Chemo | Not significantly different | Not significantly different | Not significant nih.govcapes.gov.br |

| Control (Chemo) | - | - | - |

Note: This is a representation of a data table intended to be interactive.

Integration into Chemoimmunotherapy Regimens

Bestatin has been integrated into chemoimmunotherapy regimens for adult ANLL based on its immunomodulating properties. jst.go.jpnih.gov Cooperative randomized controlled studies have evaluated bestatin as an immunotherapeutic agent in combination with remission maintenance chemotherapy following the induction of complete remission. nih.govcapes.gov.br These studies aimed to leverage bestatin's ability to modify immunological responses to potentially enhance the effects of chemotherapy and prolong remission and survival. nih.govnih.gov Bestatin has been described as an immunomodulator that can enhance the viability of T cells and the lethality of NK cells. jcpsp.pk It may also have direct anti-cancer effects by interfering with tumor cell metabolism. jcpsp.pk

Lung Carcinoma Studies

Bestatin has also been investigated in studies involving lung carcinoma, exploring its use as adjuvant postoperative treatment and in combination therapy for inoperable cases.

Adjuvant Postoperative Treatment in Resected Squamous-Cell Lung Carcinoma

An intended interactive table summarizing the results in resected squamous-cell lung carcinoma is presented below:

| Outcome | Bestatin Group (n=202) | Placebo Group (n=198) | Difference | 95% Confidence Interval | P-value (Log-rank) |

| 5-year Overall Survival | 81% | 74% | 7% | -1.4% to 15.0% | 0.033 oup.comnih.gov |

| 5-year Cancer-Free Survival | 71% | 62% | 9% | -0.7% to 17.8% | 0.017 oup.comnih.gov |

Note: This is a representation of a data table intended to be interactive.

Immunohistochemical studies have shown that aminopeptidase N (CD13), a target of bestatin, is expressed in human lung squamous cell carcinoma, particularly in fibroblastic cells and some endothelial cells in the surrounding interstitial tissue. exlibrisgroup.com This expression pattern provides a biological rationale for investigating bestatin's effects in this cancer type.

Combination Therapy in Inoperable Lung Cancer

An intended interactive table presenting data from the inoperable lung cancer study (squamous cell carcinoma subset) is shown below:

| Outcome | Bestatin Combination Group | Control Group | Response Rate | Median Survival | Statistical Significance |

| Squamous Cell Carcinoma | - | - | 34.5% actaorthop.orgnih.govtandfonline.com | 278 days actaorthop.org | Survival: Yes (p < 0.05) actaorthop.org |

| - | - | 17.9% actaorthop.orgnih.govtandfonline.com | 166 days actaorthop.org | - |

Note: This is a representation of a data table intended to be interactive.

Efficacy in Other Solid Malignancies

While the primary focus of research on bestatin in oncology has been on leukemia and lung cancer, its potential efficacy in other solid malignancies has also been explored. Bestatin's mechanism of action as an aminopeptidase inhibitor and its immunomodulatory effects suggest potential roles in various cancer types where these pathways are involved. nih.govnih.gov Research indicates that bestatin can inhibit the invasion of human metastatic tumor cells and induce apoptosis in certain cancer cell lines in vitro. oup.comnih.gov Studies in tumor-bearing mice have also shown that bestatin can inhibit metastases or tumor growth and prolong survival. oup.com More recent research has explored bestatin's effects on breast cancer stemness by targeting puromycin-sensitive aminopeptidase (PSA), suggesting a potential mechanism for inhibiting the migration and proliferation of breast cancer cells. nih.gov Bestatin has also been investigated for its potential to inhibit colorectal tumorigenesis by targeting the leukotriene A4 hydrolase (LTA4H) pathway. nih.gov These findings suggest a broader potential for bestatin's application in solid tumors, although further research is needed to fully elucidate its efficacy and mechanisms in these contexts.

Malignant Melanoma

Randomized controlled studies have been performed to evaluate Bestatin immunotherapy in solid tumors, including malignant melanoma. nih.gov One randomized study involving patients with stage Ib and stage II malignant melanoma receiving radiotherapy reported a significant prolongation of survival and disease-free survival in the Bestatin group. actaorthop.org Research in human melanoma MeWo cells indicated that Bestatin inhibited aminopeptidase N (APN) and dipeptidyl peptidase IV (DPP-IV) activities, reduced cell viability, and increased DNA fragmentation, suggesting the induction of apoptosis. researchgate.net These findings suggest a potential role for APN in melanoma invasion of basement membranes, as Bestatin inhibited the invasion of an APN-expressing metastatic melanoma cell line through a reconstituted basement membrane. aacrjournals.org

Transitional Cell Carcinoma of the Bladder

Adjuvant Bestatin immunotherapy has been investigated in patients with transitional cell carcinoma of the bladder. jcpsp.pknih.gov Clinical results from a randomized trial showed that the disease-free survival of patients receiving adjuvant oral Bestatin treatment was significantly improved compared to controls. nih.gov This trial included patients with nonmetastatic transitional cell carcinoma of the bladder who were scheduled for local radiation therapy. nih.gov The beneficial effect appeared more marked among men and in patients with less advanced disease (T1 and T2). nih.gov Another study suggested that postoperative administration of UFT (tegafur-uracil) in combination with Bestatin is more effective in preventing the recurrence of bladder cancer compared to UFT alone, particularly in patients with solitary and papillary tumors. researchgate.net In vitro studies have shown Bestatin can induce apoptosis in bladder cell carcinoma cells, with caspase-3 activation being a key event. researchgate.net

Head and Neck Carcinomas

Bestatin immunotherapy has been included in randomized controlled studies involving head and neck carcinomas. nih.gov Clinical experience with Bestatin in head and neck cancer has been described, where it was administered daily orally, sometimes in combination with chemotherapy or after surgery or radiotherapy. researchgate.net Results suggested that Bestatin enhanced the effect of chemotherapy in some cases. researchgate.net

Esophageal Carcinoma

Studies have explored the potential of Bestatin against esophageal carcinoma. nih.govnih.gov Research suggests a possible favorable effect of Bestatin against esophageal carcinoma when used in combination with radiation and bleomycin. nih.gov Furthermore, Bestatin has been found to play a role in inhibiting esophageal carcinogenesis. tums.ac.ir Leukotriene A4 hydrolase (LTA4H), an enzyme overexpressed in esophageal adenocarcinoma (EAC), is a potential target for chemoprevention. nih.gov Bestatin, an LTA4H inhibitor, statistically significantly inhibited LTB4 biosynthesis in esophageal tissues and reduced the incidence of EAC in a rat model. nih.gov

Hepatocellular Carcinoma (HCC)

Bestatin has been shown to enhance the effects of anticancer drugs in hepatocellular cancer. jcpsp.pk Studies using liver cancer cell models indicate that Bestatin, as a CD13 inhibitor, enhances the antitumor effect of cytotoxic agents. researchgate.netnih.gov This effect is linked to the increase of cellular reactive oxygen species (ROS) levels. nih.gov CD13 overexpression can increase cell survival upon cytotoxic agent treatment, while CD13 knockdown causes hypersensitivity. researchgate.netnih.gov Bestatin synergistically enhances the antitumor effects of anticancer drugs in HCC cell lines, and inhibiting CD13 may offer a strategy to reverse multidrug resistance in HCC. nih.gov

Bestatin S Therapeutic Potential Beyond Oncology and Immunology

Periodontal Disease Research

Periodontitis is a chronic inflammatory disease affecting the tissues supporting the teeth, driven primarily by dysbiotic bacteria, notably Porphyromonas gingivalis. Current treatments face challenges such as antibiotic resistance and incomplete tissue regeneration. Bestatin has emerged as a potential adjunctive therapeutic agent for periodontitis due to its multifaceted effects on key aspects of the disease pathogenesis. nih.govfrontiersin.orgfrontiersin.org

Biofilm Modulation and Formation Inhibition

Bestatin has shown the capacity to control the formation and species composition of oral biofilms in both mono- and multispecies models. researchgate.netnih.gov By stifling bacterial growth and biofilm formation, bestatin has the potential to disrupt the pathogenic microbial environment characteristic of periodontitis. frontiersin.org This ability to manage biofilm development is an advancement, as biofilms confer significant resistance to traditional antimicrobial agents. nih.govfrontiersin.org These findings suggest that bestatin could potentially enhance the effectiveness of mechanical debridement by reducing biofilm-associated resistance. nih.govfrontiersin.org

Attenuation of Periodontal Inflammatory Responses

Beyond its antimicrobial effects, bestatin possesses anti-inflammatory attributes demonstrated in preclinical models. nih.govfrontiersin.orgfrontiersin.org It has been shown to modulate immune responses and decrease inflammatory cytokine levels. nih.govfrontiersin.orgfrontiersin.org In a murine model of chronic periodontitis, bestatin not only shifted the biofilm composition but also promoted bacterial clearance by immune cells and alleviated inflammation. researchgate.netnih.gov Bestatin injections also prevented necrotic abscess formation in a guinea pig model challenged with P. gingivalis, highlighting its potential to disrupt the pathogen's ability to induce devastating inflammatory responses. nih.govfrontiersin.org This capacity to manage inflammation while preserving host tissue integrity differentiates bestatin from certain traditional therapies primarily focused on bacterial eradication. nih.govfrontiersin.org Bestatin has also been shown to reduce the activity of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in tissue destruction and inflammation in periodontitis, in studies involving LPS-induced sepsis models in rats. dovepress.com

Prevention of Tissue Destruction in Preclinical Models

Studies in a murine model of chronic periodontitis have indicated that providing bestatin in animal feed prevented alveolar bone resorption. researchgate.netnih.gov This finding, along with the attenuation of inflammatory responses, suggests that bestatin has a role in reducing tissue destruction associated with periodontitis in preclinical settings. nih.govfrontiersin.orgresearchgate.netresearchgate.netbohrium.comnih.gov

Considerations for Adjunctive Periodontal Therapy

The preclinical findings suggest that bestatin holds notable potential as an adjunctive treatment for periodontitis. nih.govfrontiersin.orgbohrium.com Its antimicrobial action, non-cytotoxic nature, and biofilm-modulating properties position it as a significant alternative to traditional antiseptics and antibiotics. nih.govfrontiersin.orgresearchgate.netbohrium.com Bestatin offers advantages including specificity and a dual action against microbial dysbiosis and biofilm-associated resistance. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netbohrium.comnih.gov However, the lack of clinical trial data in human periodontitis patients represents a significant gap in its translation to clinical practice. nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netbohrium.comnih.gov Further research, including meticulous clinical trials, is needed to evaluate its efficacy in improving key clinical outcomes such as probing depth reduction, bleeding on probing, and attachment level gain. nih.govfrontiersin.org

Lymphedema Pathophysiology and Intervention

Lymphedema is a chronic and progressive disease characterized by impaired lymphatic drainage, leading to the accumulation of lymph fluid, inflammation, increased adipose deposition, and tissue fibrosis. mdpi.combiospace.com The pathophysiology involves a pro-inflammatory cascade that contributes to both acute and chronic phases of the condition. mdpi.com While traditionally viewed as solely a mechanical issue of lymphatic disruption, the significant role of inflammation is now well-established. mdpi.com

Bestatin has been investigated for its potential in addressing the inflammatory component of lymphedema. Research utilizing a mouse tail model of lymphedema, which mimics the pathology and immune characteristics of the human condition, found that bestatin, acting as a selective leukotriene B4 (LTB4) antagonist, decreased swelling and improved lymphatic function. nih.govtorontophysiotherapy.caresearchgate.netimmunopaedia.org.za LTB4 is an inflammatory mediator produced by leukocytes that is involved in the inflammatory response and can recruit and activate immune cells. immunopaedia.org.za Elevated levels of LTB4 have been observed in both animal models and humans with lymphedema, and high concentrations have been shown to inhibit lymphangiogenesis and induce apoptosis of human lymphatic endothelial cells in vitro. nih.govtorontophysiotherapy.caimmunopaedia.org.za By blocking LTB4, bestatin may help to reverse the development of experimental lymphedema by allowing natural healing mechanisms to proceed unhindered by the inflammatory factor. torontophysiotherapy.ca

In the mouse model, bestatin treatment improved lymphatic flow and decreased lymphatic permeability. mdpi.com It also diminished macrophage and neutrophil infiltration in skin samples and decreased levels of pro-inflammatory cytokines such as IL-6, IL-4, IL-13, and IL-17A, while elevating the anti-inflammatory cytokine IL-10. mdpi.com

Data from Preclinical Lymphedema Studies (Murine Model):

| Parameter | Bestatin Treatment Effect | Reference |

| Swelling | Decreased | nih.govtorontophysiotherapy.ca |

| Lymphatic Function | Increased | nih.govtorontophysiotherapy.caresearchgate.net |

| Lymphatic Permeability | Decreased | mdpi.com |

| Macrophage Infiltration | Diminished | mdpi.com |

| Neutrophil Infiltration | Diminished | mdpi.com |

| IL-6 Levels | Decreased | mdpi.com |

| IL-4 Levels | Decreased | mdpi.com |

| IL-13 Levels | Decreased | mdpi.com |

| IL-17A Levels | Decreased | mdpi.com |

| IL-10 Levels | Elevated | mdpi.com |

| Overall Leukocyte Populations | No significant effect | researchgate.net |

Despite encouraging preclinical results, the translation to human lymphedema treatment is still under investigation. A multicenter placebo-controlled trial evaluating bestatin (Ubenimex) in patients with lower extremity lymphedema was underway, with results pending. nih.govresearchgate.net The findings from this trial are crucial for determining the clinical efficacy of bestatin in human lymphedema. nih.gov

Mechanism of Action via Leukotriene B4 (LTB4) Pathway

Bestatin has been identified as a selective antagonist of leukotriene B4 (LTB4). nih.govresearchgate.net LTB4, a lipid mediator generated through the 5-lipoxygenase (5-LOX) pathway, is involved in inflammatory responses. nih.govnih.govwikipedia.org Studies have shown that LTB4 is elevated in both animal models and human cases of lymphedema. prnewswire.comtorontophysiotherapy.cagatech.edu At high concentrations, as observed in lymphedema, LTB4 has been found to inhibit lymphangiogenesis and impair lymphatic function. nih.govgatech.edu Bestatin, by inhibiting leukotriene A4 hydrolase (LTA4H), the enzyme responsible for LTB4 formation, reduces elevated LTB4 levels. prnewswire.com This reduction in LTB4 is thought to mitigate tissue inflammation and improve lymphatic function. prnewswire.comgatech.edu

Induction of Lymphatic Repair and Disease Reversal

Research in mouse models of lymphedema has demonstrated that targeting LTB4 with pharmacological agents like Bestatin can induce lymphatic repair and reverse disease processes. torontophysiotherapy.cagatech.edu Elevated LTB4 levels in lymphedema appear to block the lymphatic repair process. canadalymph.ca Bestatin's ability to inhibit LTB4 production is believed to restore the lymphatic system's capacity for self-repair, thereby mitigating damage and allowing tissues to heal. canadalymph.ca Studies in mouse models showed that Bestatin treatment increased lymphatic contractile activity and improved lymphatic function. nih.govresearchgate.net

Analgesic Properties and Opioid System Interactions

Bestatin also exhibits analgesic properties, primarily through its interaction with the endogenous opioid system. nih.gov This effect is linked to its ability to inhibit aminopeptidases that degrade opioid peptides. nih.govresearchgate.netpharmaleads.com

Protection of Endogenous Opioid Peptides (e.g., Enkephalins, KTP) from Catabolism

Bestatin is a potent inhibitor of aminopeptidase (B13392206) N (APN), an enzyme involved in the degradation of endogenous opioid peptides such as enkephalins (like Met-Enkephalin and Leu-Enkephalin) and kyotorphin (B1673678) (KTP). wikipedia.orgnih.govpharmaleads.comfrontiersin.orgresearchgate.net By inhibiting these peptidases, Bestatin protects the opioid peptides from rapid breakdown, increasing their local concentrations and prolonging their activity. nih.govpharmaleads.comfrontiersin.orgupf.edu Studies have shown that Bestatin strongly inhibits the hydrolysis of KTP and prevents the degradation of Met-Enkephalin and Leu-Enkephalin. nih.govpharmaleads.comfrontiersin.orgresearchgate.net

Potentiation of Analgesic Effects

The protection of endogenous opioid peptides by Bestatin leads to a potentiation of analgesic effects. Co-administration of Bestatin has been shown to enhance the analgesic activity of KTP and Met-Enkephalin in experimental settings. nih.govfrontiersin.org For instance, intracisternal administration of Bestatin significantly potentiated the analgesic effects of KTP in rats. nih.govfrontiersin.org Microinjection of Bestatin into the nucleus accumbens of rabbits also resulted in a marked potentiation of analgesia induced by electroacupuncture and a small dose of morphine, effects mediated, at least in part, by Met-Enkephalin. nih.govnih.gov This potentiation suggests that Bestatin enhances endogenous opioid signaling by reducing the metabolic inactivation of these peptides. nih.gov

Mechanistic Differences from Classic Opioid Dependence

While Bestatin potentiates the effects of endogenous opioid peptides, its mechanism of action differs from that of classic opioid agonists like morphine, which directly activate opioid receptors. nih.govugr.es Bestatin's effect is indirect, relying on the increased availability of endogenous ligands. nih.govupf.edu This difference in mechanism may contribute to a distinct profile regarding the development of tolerance and dependence, which are common issues with classic opioid therapy. nih.govupf.eduugr.es Research suggests that enhancing the endogenous opioid system by protecting natural opioid peptides from catabolism could potentially offer effective analgesia without the typical opioid-like side effects and abuse liability associated with direct opioid receptor activation. upf.edu

Antiviral Research Applications

Research has investigated the potential of Bestatin in inhibiting viral infections, with a specific focus on its effects on Human Immunodeficiency Virus (HIV).

Attenuation of Human Immunodeficiency Virus (HIV) Infection

Studies have indicated that Bestatin can significantly decrease HIV infection in vitro. This effect has been observed through a reduction in the number of positive immunofluorescent cells, p24 levels, reverse transcriptase activity, and the number of proviral copies in Bestatin-treated cells. nih.gov The antiviral effect of Bestatin appears to correlate with a decrease in both leucine (B10760876) aminopeptidase (LAPase) and protein kinase C (PKC) activities. nih.gov Higher levels of LAPase activity have been detected in the sera of HIV-infected patients compared to uninfected individuals, suggesting a potential role for LAPase in the pathophysiology of HIV. nih.gov Incubation of human lymphocytic HUT78 cells with LAPase has been shown to promote HIV infectivity. nih.gov Conversely, Bestatin effectively inhibits both cell-associated and extracellular LAPase activity, leading to a significant reduction in viral infection. nih.gov This suggests that Bestatin's action may be related to early events of infection, such as viral entry or cytokine-mediated upregulation of HIV replication. nih.gov Low doses of Bestatin (1 µg/ml) have demonstrated the ability to completely inhibit viral infection resulting from inoculation with free virus or coculture with infected lymphocytes in vitro. nih.govnih.gov Unlike some other anti-HIV drugs, Bestatin achieved this inhibition without interfering with the rate of cell growth in these in vitro studies. nih.govnih.gov

Data illustrating the effect of Bestatin on HIV infection markers in vitro are presented below:

| Treatment | Positive Immunofluorescent Cells | p24 Levels | Reverse Transcriptase Activity | Proviral Copies |

| Untreated Cells | High | High | High | High |

| Bestatin-Treated | Reduced | Reduced | Reduced | Reduced |

Note: This table is a qualitative representation based on the research findings indicating reductions in these markers upon Bestatin treatment. Specific quantitative data varied across experiments and concentrations.

Plant Biology and Stress Response Mechanisms

Bestatin has also been explored as a tool in plant biology research, particularly concerning wound response and signaling pathways.

Induction of Wound-Response Genes